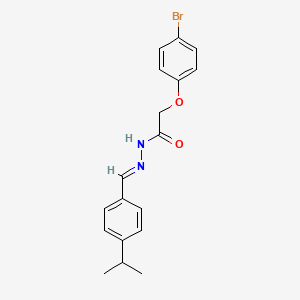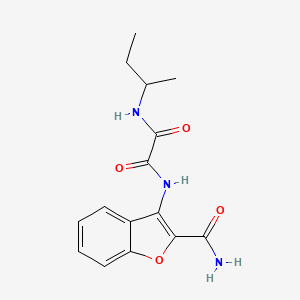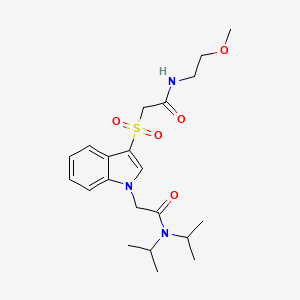![molecular formula C22H22N4O4S B2949557 5-[BENZYL(METHYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941267-53-4](/img/structure/B2949557.png)
5-[BENZYL(METHYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[BENZYL(METHYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a benzyl(methyl)amino group, a morpholine-4-sulfonyl group, and a phenyl group attached to the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[BENZYL(METHYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions to facilitate ring closure.
Introduction of the Benzyl(Methyl)Amino Group: The benzyl(methyl)amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxazole intermediate with a benzyl(methyl)amine under suitable conditions.
Attachment of the Morpholine-4-Sulfonyl Group: The morpholine-4-sulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the oxazole intermediate with a morpholine-4-sulfonyl chloride in the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[BENZYL(METHYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may lead to the formation of alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-[BENZYL(METHYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in medicinal chemistry due to its potential as a pharmacophore for the development of new drugs. It can be used as a starting point for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Research: The compound can be used in biological research to study its effects on various biological systems. This includes its potential as an enzyme inhibitor, receptor ligand, or modulator of biological pathways.
Chemical Biology: The compound can be used as a chemical probe to study the interactions between small molecules and biological macromolecules. This can provide insights into the mechanisms of action of various biological processes.
Industrial Applications: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties. It can also be used as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 5-[BENZYL(METHYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, modulating the activity of specific biological targets. The molecular targets and pathways involved can vary depending on the specific bioactive derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
Oxazole Derivatives: Other oxazole derivatives with similar structures and functional groups. These compounds may have similar chemical properties and biological activities.
Benzyl(Methyl)Amino Compounds: Compounds containing the benzyl(methyl)amino group, which may have similar reactivity and applications.
Morpholine-4-Sulfonyl Compounds: Compounds containing the morpholine-4-sulfonyl group, which may have similar chemical properties and biological activities.
Uniqueness
5-[BENZYL(METHYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to the combination of its functional groups and the specific arrangement of atoms in its structure. This unique combination can lead to distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
5-[benzyl(methyl)amino]-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-25(16-17-5-3-2-4-6-17)22-20(15-23)24-21(30-22)18-7-9-19(10-8-18)31(27,28)26-11-13-29-14-12-26/h2-10H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDABGNNZVZNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(benzenesulfonyl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B2949482.png)





![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2949491.png)
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2949492.png)


